4-chloro-N-(2,4-dimethoxyphenyl)-2-nitrobenzamide
Description
4-chloro-N-(2,4-dimethoxyphenyl)-2-nitrobenzamide is a chemical compound with the molecular formula C15H13ClN2O5 It is known for its unique structural properties, which include a chloro group, two methoxy groups, and a nitro group attached to a benzamide core
Properties
IUPAC Name |
4-chloro-N-(2,4-dimethoxyphenyl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5/c1-22-10-4-6-12(14(8-10)23-2)17-15(19)11-5-3-9(16)7-13(11)18(20)21/h3-8H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTPLVWWLYGXIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2,4-dimethoxyphenyl)-2-nitrobenzamide typically involves the nitration of 4-chlorobenzamide followed by the introduction of the 2,4-dimethoxyphenyl group. One common method involves the use of nitrating agents such as nitric acid and sulfuric acid to introduce the nitro group. The reaction conditions often require careful temperature control to avoid over-nitration or decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography. The choice of solvents and reagents is crucial to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2,4-dimethoxyphenyl)-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, such as in the presence of a base.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Sodium hydroxide, ethanol or water as solvent.
Oxidation: Potassium permanganate, water or acetone as solvent.
Major Products Formed
Reduction: 4-chloro-N-(2,4-dimethoxyphenyl)-2-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: 4-chloro-N-(2,4-dimethoxyphenyl)-2-carboxybenzamide.
Scientific Research Applications
4-chloro-N-(2,4-dimethoxyphenyl)-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2,4-dimethoxyphenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and methoxy groups may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide
- 4-chloro-N-(2,4-dimethylphenyl)-3-nitrobenzamide
- 4-chloro-N-(2-methoxyphenyl)-3-nitrobenzamide
Uniqueness
4-chloro-N-(2,4-dimethoxyphenyl)-2-nitrobenzamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups on the benzamide core, along with the 2,4-dimethoxyphenyl group, makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
